2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride
Overview
Description
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O2S It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , potentially influencing its interaction with its targets.
Biochemical Pathways
Compounds containing a thiazole ring have been reported to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride typically involves the reaction of 2-aminothiazole with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the bromoacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the generated hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thiazole ring or other functional groups present in the molecule.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which can be explored for various chemical properties and reactivities.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving thiazole-containing substrates.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, that incorporate thiazole functionalities for enhanced properties.
Comparison with Similar Compounds
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with a primary amino group, used as a starting material for synthesizing more complex thiazole compounds.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and neural function.
Sulfathiazole: An antimicrobial agent containing a thiazole ring, used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structural features, such as the aminoethyl side chain and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c8-2-1-6-9-5(4-12-6)3-7(10)11;;/h4H,1-3,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHLVKUJKKFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCN)CC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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